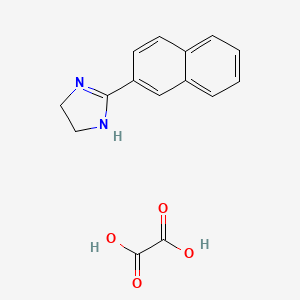

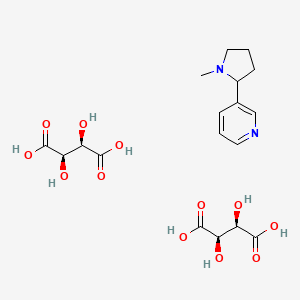

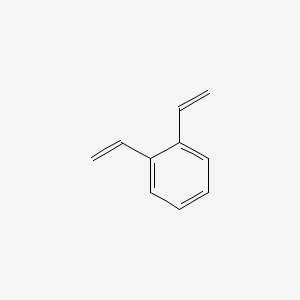

![molecular formula C18H16N2O B6594343 (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one CAS No. 1014689-15-6](/img/structure/B6594343.png)

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one” is a chemical compound with the molecular formula C18H16N2O . It is also known as "(1Z)-1-[(2,4-Dimethylphenyl)hydrazono]-2(1H)-naphthalenone" .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a new Schiff base compound, (Z)-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one, was prepared and structurally characterized by single-crystal X-ray diffraction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.332 Da and a monoisotopic mass of 276.126251 Da . The compound has a predicted log octanol-water partition coefficient (Log Kow) of 4.40, a boiling point of 417.38°C, and a melting point of 156.65°C .科学的研究の応用

Anticancer and Antibacterial Applications

Naphthalimide compounds, including derivatives of naphthalene structures like the one , have shown extensive potentiality in medicinal applications. Their large conjugated planar structure allows for interactions with biological molecules, exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. Some naphthalimide derivatives have entered clinical trials for cancer treatment, highlighting their importance in developing potential drugs for various diseases (Gong, Addla, Lv, & Zhou, 2016).

Diagnostic and Imaging Agents

Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. They are instrumental in detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This underscores the versatility of naphthalene derivatives in biologically relevant species detection and imaging (Gong, Addla, Lv, & Zhou, 2016).

Environmental Research

Research on naphthalene derivatives extends into environmental science, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). Microbial degradation of PAHs, including naphthalene and its derivatives, is a major mechanism for ecological recovery of contaminated sites. Understanding the microbial catabolism of these compounds is crucial for developing methods to enhance bioremediation of PAH-contaminated environments (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).

Electronic and Photophysical Applications

The study of naphthalene derivatives has also found relevance in electronic and photophysical applications, including the development of n-type semiconductors, sensors, and materials for energy storage. The structural versatility of naphthalene-based compounds allows for their use in diverse technological applications, emphasizing the intersection of organic chemistry and materials science (Segura, Juárez, Ramos, & Seoane, 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one involves the condensation of 2-naphthol with 2,4-dimethylphenylhydrazine followed by deuteration of the resulting product.", "Starting Materials": [ "2-naphthol", "2,4-dimethylphenylhydrazine", "deuterium oxide", "sodium deuteroxide", "acetic anhydride", "sodium acetate", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g, 7.2 mmol) and 2,4-dimethylphenylhydrazine (1.5 g, 10.8 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in deuterium oxide (10 mL) and add sodium deuteroxide (0.5 g, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid (1 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the yellow solid from ethyl acetate to obtain (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one as a yellow solid (yield: 60%)." ] } | |

CAS番号 |

1014689-15-6 |

分子式 |

C18H16N2O |

分子量 |

282.4 g/mol |

IUPAC名 |

3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |

InChIキー |

JBTHDAVBDKKSRW-ONKFGEBXSA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)C)C)O)[2H])[2H])[2H])[2H] |

SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C |

正規SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |

Color/Form |

Red needles Brown-red crystals; red needles |

melting_point |

166 °C |

物理的記述 |

C.i. solvent orange 7 appears as red crystals. Insoluble in water. Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |

溶解性 |

Insoluble in water; sol in ethanol, acetone and benzene Soluble in ethe |

蒸気圧 |

0.00000001 [mmHg] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)